2'-Chloro-4'-fluoroacetophenone molecular structure and weight
2'-Chloro-4'-fluoroacetophenone molecular structure and weight
An In-Depth Technical Guide to 2'-Chloro-4'-fluoroacetophenone: Molecular Structure, Synthesis, and Applications
Introduction
2'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a fluorinated phenyl ring and a reactive α-chloro ketone moiety, this compound offers a unique combination of chemical properties that make it an invaluable intermediate for constructing more complex molecular architectures. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key precursor for a range of bioactive molecules.[1][2]
This technical guide provides a comprehensive overview of 2'-Chloro-4'-fluoroacetophenone for researchers, scientists, and drug development professionals. We will delve into its molecular structure and physicochemical properties, explore the mechanistic details of its synthesis, analyze its chemical reactivity, and highlight its applications in the development of pharmaceuticals and other advanced materials.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a molecule are fundamental to understanding its reactivity and potential applications. 2'-Chloro-4'-fluoroacetophenone is an organic compound whose formal IUPAC name is 2-chloro-1-(4-fluorophenyl)ethanone.[3][4] The numbering designates the chlorine atom at the second position of the ethanone group (the carbon adjacent to the carbonyl, often called the alpha-position) and the fluorine atom at the fourth position of the phenyl ring.
The presence of the electronegative fluorine atom on the aromatic ring and the chlorine atom on the α-carbon significantly influences the molecule's electronic properties and reactivity. The α-chloro group, in particular, provides a reactive site for nucleophilic substitution, a cornerstone of its utility in synthetic chemistry.[2]
Key Physicochemical Data
The essential physicochemical properties of 2'-Chloro-4'-fluoroacetophenone (CAS No: 456-04-2) are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO | [3][4][5] |
| Molecular Weight | 172.58 g/mol | [3][4] |
| Appearance | Solid; Crystals, flakes, or powder | [6] |
| Color | Light yellow to yellow-beige | [5] |
| Melting Point | 47-50 °C | [5] |
| Boiling Point | 247 °C (approx.) | [5] |
| Solubility | Insoluble in water | [5] |
| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone | [4][6] |
| CAS Number | 456-04-2 | [4][5] |
Molecular Structure Diagram
The 2D structure of 2'-Chloro-4'-fluoroacetophenone highlights the key functional groups that dictate its chemical behavior.
Caption: 2D structure of 2'-Chloro-4'-fluoroacetophenone.
Synthesis and Mechanistic Insights
The most prevalent and industrially significant method for synthesizing 2'-Chloro-4'-fluoroacetophenone is the Friedel-Crafts acylation reaction.[7] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with chloroacetyl chloride.
The choice of catalyst is critical for reaction efficiency and selectivity. While traditional Lewis acids like anhydrous aluminum trichloride are effective, modern methods often employ ionic liquids, which can offer advantages such as easier product separation, catalyst recyclability, and milder reaction conditions, thereby addressing environmental concerns associated with traditional methods.[7]
General Synthesis Workflow
The synthesis process follows a logical sequence from reactant mixing to product purification.
Caption: Workflow for the synthesis of 2'-Chloro-4'-fluoroacetophenone.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from methodologies described in the patent literature, utilizing an ionic liquid catalyst.[7]
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Reactor Setup: Charge a suitable reaction vessel with fluorobenzene and an ionic liquid catalyst (e.g., [emim]Cl-0.67AlCl₃). The molar ratio of ionic liquid to the limiting reagent, chloroacetyl chloride, is typically around 0.5:1.[7]
-
Reagent Addition: While maintaining the reaction temperature between 0-30 °C, slowly add chloroacetyl chloride dropwise to the mixture. A slight molar excess of fluorobenzene to chloroacetyl chloride (e.g., 1.02:1) is used to ensure complete consumption of the acylating agent.[7]
-
Reaction: After the addition is complete, allow the mixture to react at room temperature for 20-50 minutes. The reaction progress can be monitored by techniques such as GC to confirm the consumption of fluorobenzene (target conversion >95%).[7]
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Product Isolation: Upon completion, the product is isolated directly from the reaction mixture via reduced pressure distillation. The fraction collected at approximately 128-132 °C under 10 mmHg is the desired 2'-Chloro-4'-fluoroacetophenone.[7]
Causality and Trustworthiness: This protocol is self-validating. The use of ionic liquids minimizes the production of acidic aqueous waste typical of AlCl₃-catalyzed reactions. Direct distillation from the reaction medium simplifies the purification process, reducing solvent use and potential product loss during extraction steps. The high yield (often >98%) and purity achieved validate the efficiency of this method.[7]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2'-Chloro-4'-fluoroacetophenone stems from its bifunctional nature. The ketone can participate in condensation and reduction reactions, while the α-chlorine is an excellent leaving group, making it susceptible to nucleophilic attack.[2][8]
This reactivity profile makes it a crucial intermediate in the synthesis of various pharmaceuticals. For example, it is a known precursor in the synthetic pathways of the cholesterol-lowering drug fluvastatin and the antifungal agent epoxiconazole.[7]
Key Reactions and Applications
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Nucleophilic Substitution: The α-chlorine is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the straightforward introduction of diverse side chains and the formation of new carbon-heteroatom bonds. This is a fundamental strategy in building molecular complexity.[2]
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Heterocycle Formation: The compound is used to construct heterocyclic rings, which are core scaffolds in many drugs. For instance, it can be condensed with amidines to yield substituted imidazoles, a class of compounds with broad biological activity.
Example Protocol: Synthesis of a Substituted Imidazole
The following is a representative protocol for a reaction where 2'-Chloro-4'-fluoroacetophenone is a key reactant.
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Reactant Preparation: In a reaction flask, dissolve N-methyl-4-(methylthio)benzamidine in a suitable solvent such as ethanol.
-
Condensation: Add an equimolar amount of 2'-Chloro-4'-fluoroacetophenone to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting residue by column chromatography or recrystallization to yield the target imidazole product, 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.
Expertise in Action: The choice of a polar protic solvent like ethanol facilitates the condensation reaction. The nucleophilic nitrogen of the benzamidine attacks the electrophilic carbonyl carbon, and a subsequent series of steps involving the displacement of the α-chlorine leads to the formation of the stable imidazole ring. This reaction exemplifies the compound's role as a versatile synthon for complex heterocyclic systems.
Conclusion
2'-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate whose molecular structure is expertly tailored for applications in modern organic synthesis. Its fluorinated aromatic ring and reactive α-chloro ketone handle provide chemists with a reliable and versatile tool for constructing complex molecules. From its efficient synthesis via Friedel-Crafts acylation to its application as a precursor for life-saving pharmaceuticals, this compound stands as a testament to the power of strategic molecular design. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for innovation and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone. Retrieved from PubChem. [Link]
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WorldOfChemicals. (n.d.). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Retrieved from WorldOfChemicals. [Link]
- Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from Wiley SpectraBase. [Link]
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